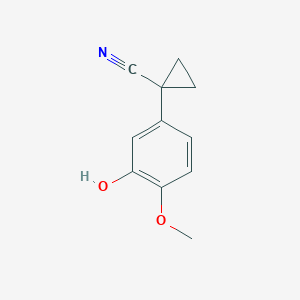![molecular formula C7H5N3O2 B13566741 Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)
Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-c]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired fused ring system . Common reagents used in this synthesis include FeCl3 and polyvinyl pyrrolidine (PVP), which accelerate the addition and cyclization steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable laboratory methods involve the use of reproducible and efficient synthetic routes. These methods ensure the production of high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-c]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of CDK2 by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits unique photophysical properties and higher stability, making it suitable for various applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C7H5N3O2 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
pyrazolo[1,5-c]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-3-5-1-2-9-10(5)4-8-6/h1-4H,(H,11,12) |
InChI Key |
KPJDFWMEUBPNPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CN2N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




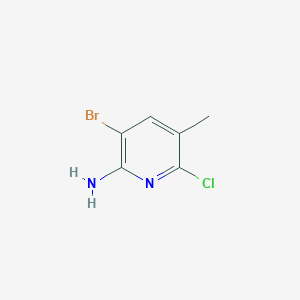
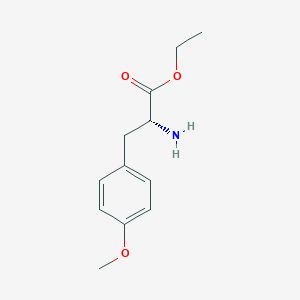
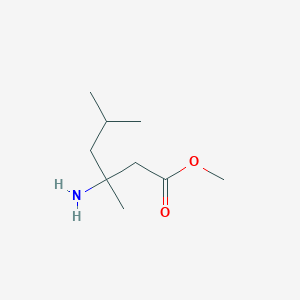

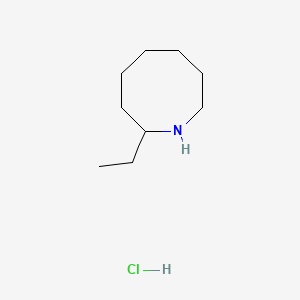
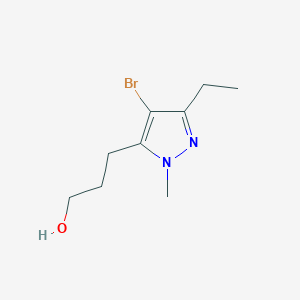




![2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine](/img/structure/B13566747.png)
